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Comparative Pharmacokinetics of Imatinib
Formulations

The table below summarizes key pharmacokinetic parameters from two pivotal studies that directly

compared imatinib capsules and tablets.

Study Population &
Design

Formulation
Cmax

(ng/mL)
AUC(0-∞)

(ng·h/mL)
tmax

(h)
t1/2

(h)

| 33 Healthy Subjects [1] [2] Randomized, crossover study | 4 x 100 mg Capsules (Reference) | 1,748 |

27,094 | 2.5 (median) | 15.8 | | | 4 x 100 mg Tablets (Test) | 1,638 | 26,081 | 2.5 (median) | 15.9 | | | 1 x 400 mg

Tablet (Test) | 1,606 | 25,464 | 2.5 (median) | 15.7 | | 36 CML Patients [3] Randomized study | 4 x 100 mg

Capsules (Reference) | 1,548 | 27,011 | Not Specified | 15.7 | | | 4 x 100 mg Tablets (Test) | 1,605 | 25,811 |

Not Specified | 15.8 | | | 1 x 400 mg Tablet (Test) | 1,622 | 25,699 | Not Specified | 15.6 |

The data demonstrates that the tablet and capsule formulations are bioequivalent. The 90% confidence

intervals for the ratios of Cmax and AUC between the test (tablets) and reference (capsules) formulations

were entirely within the standard bioequivalence acceptance range of 0.80 to 1.25 [1] [3]. This means there
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is no statistically significant difference in the extent (AUC) or rate (Cmax) of absorption between the

capsules and tablets.

Experimental Methodologies

The bioequivalence studies followed robust and standardized clinical trial protocols.

Study Designs: The key studies were open-label, randomized, single-dose trials with a crossover

design [1] [2]. In a crossover design, each subject receives all treatments in sequence, separated by
a washout period (e.g., 10 days [1] [2]). This design minimizes inter-subject variability and increases

the power of the study.
Participants: Studies included either healthy volunteers [1] [2] or patients with Chronic Myeloid

Leukemia (CML) in the chronic phase [3]. Participants were typically administered a single 400 mg
dose under fasting conditions.

Blood Sampling & Analysis: Serial blood samples were collected for up to 96 hours [1] [2] or 48
hours [3] post-dose. Plasma concentrations of imatinib were determined using validated analytical

techniques such as high-performance liquid chromatography (HPLC) with UV detection [3] or liquid
chromatography-tandem mass spectrometry (LC-MS/MS) [4].

Pharmacokinetic & Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) were

calculated using non-compartmental methods [3]. Bioequivalence was concluded if the 90%
confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC were within the

80-125% range [1] [3].

The following diagram illustrates the typical workflow of these bioequivalence studies:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15132131/
https://link.springer.com/article/10.1007/s00280-003-0756-z
https://pubmed.ncbi.nlm.nih.gov/15132131/
https://link.springer.com/article/10.1007/s00280-003-0756-z
https://pubmed.ncbi.nlm.nih.gov/15132131/
https://link.springer.com/article/10.1007/s00280-003-0756-z
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4748686/
https://pubmed.ncbi.nlm.nih.gov/15132131/
https://link.springer.com/article/10.1007/s00280-003-0756-z
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4748686/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4748686/
https://tcpharm.org/DOIx.php?id=10.12793/tcp.2016.24.2.96
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4748686/
https://pubmed.ncbi.nlm.nih.gov/15132131/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4748686/
https://www.smolecule.com/products/s547881?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Population:
Healthy Volunteers or CML Patients

Randomization

Treatment Period 1
(Single 400 mg Dose)

Washout Period
(~10-14 days)

Treatment Period 2
(Alternate Formulation)

Intensive Blood Sampling
(Pre-dose to 96 hours)

For each period

Bioanalytical Analysis
(LC-MS/MS or HPLC-UV)

PK Parameter Calculation
(Cmax, AUC, tmax, t1/2)

Statistical Analysis
(90% CI for Test/Reference Ratio)
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Metabolism and Disposition of Imatinib

The pharmacokinetics of imatinib are well-characterized. The following chart outlines its absorption,

distribution, metabolism, and excretion (ADME) processes, which are consistent across capsule and tablet

formulations.

ADME Profile

Oral Dose
(Capsule or Tablet)

Rapid Absorption
Tmax: 2-4 hours

Systemic Circulation
~95% Plasma Protein Bound

Elimination

Urine (13%) Metabolism

Mainly via
CYP3A4/CYP3A5

Primary Metabolite
CGP74588 (Active)

Feces (68%)

Click to download full resolution via product page

Key ADME characteristics based on the literature include [5] [6] [7]:
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Absorption: Imatinib is rapidly absorbed after oral administration, with an absolute bioavailability of

approximately 98% for both capsules and tablets. Food has no clinically relevant impact on its
absorption.

Distribution: It is extensively distributed and highly bound to plasma proteins (about 95%), mainly
albumin and alpha-1 acid glycoprotein.

Metabolism: Imatinib is primarily metabolized in the liver by the CYP3A4 enzyme. Its main
metabolite, CGP74588, is pharmacologically active and has a longer half-life (~40 hours) than the

parent drug.
Elimination: The elimination half-life of imatinib is approximately 18 hours. It is predominantly

excreted in the feces as metabolites.

Implications for Research and Clinical Practice

The bioequivalence between imatinib capsules and tablets has several important implications:

Interchangeability in Clinics: The data support the substitution of capsules with tablets in clinical

practice without compromising efficacy or safety [1] [3].
Improved Patient Adherence: The development of a 400 mg tablet was driven by the need to

reduce pill burden (from swallowing up to six 100 mg capsules per dose), which is a known factor
negatively impacting treatment adherence, especially in long-term therapies like CML [1] [2].

Formulation Development: For drug development professionals, these studies validate that the
critical quality attributes of the tablet formulation (such as dissolution profile) are well-controlled to

ensure performance equivalent to the original capsule.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://tcpharm.org/DOIx.php?id=10.12793/tcp.2016.24.2.96
https://pubmed.ncbi.nlm.nih.gov/16122278/
https://www.sciencedirect.com/science/article/abs/pii/S0090955624032896
https://en.wikipedia.org/wiki/Imatinib
https://www.smolecule.com/products/b547881#imatinib-mesylate-comparative-pharmacokinetics-capsules-tablets
https://www.smolecule.com/products/b547881#imatinib-mesylate-comparative-pharmacokinetics-capsules-tablets
https://www.smolecule.com/products/b547881#imatinib-mesylate-comparative-pharmacokinetics-capsules-tablets
https://www.smolecule.com/products/b547881#imatinib-mesylate-comparative-pharmacokinetics-capsules-tablets
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547881?utm_src=pdf-bulk
https://www.smolecule.com/products/s547881?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

